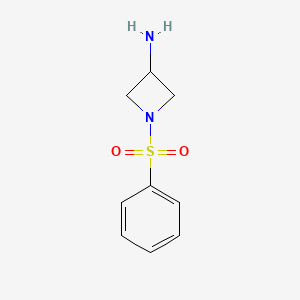![molecular formula C11H15ClN2O2 B7893887 Butyl[(2-chloro-6-nitrophenyl)methyl]amine](/img/structure/B7893887.png)
Butyl[(2-chloro-6-nitrophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(2-chloro-6-nitrophenyl)methyl]amine is an organic compound characterized by the presence of a butyl group attached to an amine functional group, which is further bonded to a 2-chloro-6-nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2-chloro-6-nitrophenyl)methyl]amine typically involves a multi-step process:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitrotoluene.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 2-chloro-6-nitrobenzyl bromide.
Amination: The final step involves the nucleophilic substitution of the bromide with butylamine under reflux conditions to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2-chloro-6-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Nucleophiles (e.g., thiols, amines), solvents like dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic aqueous solutions.
Major Products
Reduction: 2-chloro-6-aminophenylmethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Butyl[(2-chloro-6-nitrophenyl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Butyl[(2-chloro-6-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The nitro group plays a crucial role in its reactivity, participating in redox reactions and forming reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Butyl[(2-chloro-4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in a different position.
Butyl[(2-bromo-6-nitrophenyl)methyl]amine: Similar structure but with a bromine atom instead of chlorine.
Butyl[(2-chloro-6-nitrophenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Butyl[(2-chloro-6-nitrophenyl)methyl]amine is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and biological activity. The presence of the butyl group also affects its solubility and interaction with biological membranes, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(2-chloro-6-nitrophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-7-13-8-9-10(12)5-4-6-11(9)14(15)16/h4-6,13H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPNSWPQHDQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
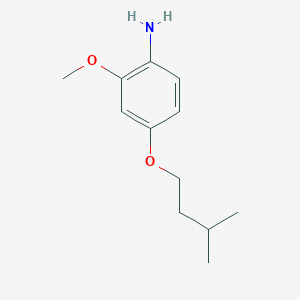


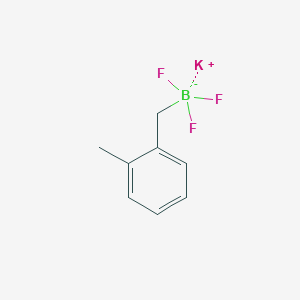
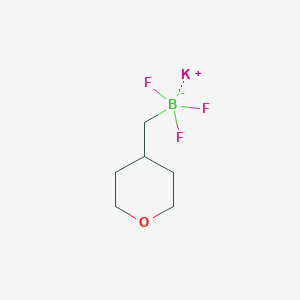
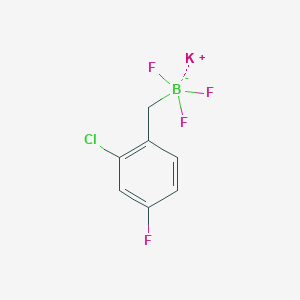
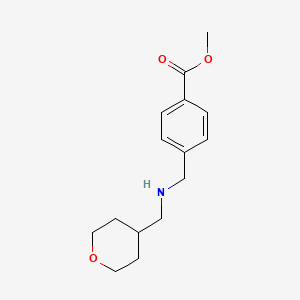
[(oxan-4-yl)methyl]amine](/img/structure/B7893861.png)
[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)
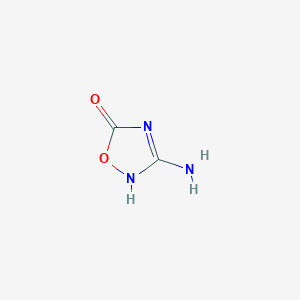
![N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine](/img/structure/B7893884.png)
amine](/img/structure/B7893891.png)
![(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B7893892.png)
